molecular formula C23H23Cl2N3O4S B1682035 Tubulozole HCl CAS No. 84697-22-3

Tubulozole HCl

Cat. No.: B1682035
CAS No.: 84697-22-3
M. Wt: 508.4 g/mol
InChI Key: OGPIBXIQNMQSPY-FDDCHVKYSA-N
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Description

Tubulozole is a synthetic compound known for its potent anticancer properties. It is a microtubule inhibitor, which means it interferes with the structure and function of microtubules in cells. This compound has been studied extensively for its effects on both interphase and mitotic cells, making it a valuable tool in cancer research .

Biochemical Analysis

Biochemical Properties

Tubulozole HCl plays a significant role in biochemical reactions by interacting with microtubules, which are essential components of the cell’s cytoskeleton. It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis. This compound also interacts with other biomolecules such as motor proteins and microtubule-associated proteins, further affecting cellular dynamics .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It disrupts the microtubule network, leading to the inhibition of cell division and induction of apoptosis. This compound affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. This compound also influences gene expression by altering the stability and localization of mRNA transcripts. Additionally, it impacts cellular metabolism by disrupting the transport of organelles and vesicles within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the colchicine-binding site on tubulin, preventing the polymerization of tubulin into microtubules. This inhibition leads to the destabilization of microtubules, which are crucial for maintaining cell shape, intracellular transport, and mitosis. By disrupting microtubule dynamics, this compound induces cell cycle arrest at the G2/M phase and triggers apoptosis. It also affects the activity of various enzymes and proteins involved in cell division and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it causes rapid depolymerization of microtubules, leading to cell cycle arrest and apoptosis. Over time, the compound may undergo degradation, reducing its efficacy. Long-term exposure to this compound can result in the development of resistance in some cell lines, necessitating the use of combination therapies to maintain its effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits tumor growth without causing significant toxicity. At higher doses, this compound can induce toxic effects, including bone marrow suppression and gastrointestinal disturbances. The therapeutic window of this compound is narrow, and careful dose optimization is required to balance efficacy and toxicity .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes enzymatic degradation. The metabolic pathways involve cytochrome P450 enzymes, which convert this compound into various metabolites. These metabolites may retain some biological activity or be further processed for excretion. The compound’s metabolism can affect its pharmacokinetics and overall efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in tissues with high microtubule activity, such as rapidly dividing tumor cells. Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake .

Subcellular Localization

This compound localizes primarily to the cytoplasm, where it interacts with microtubules. It may also be found in other subcellular compartments, such as the nucleus and mitochondria, depending on the cell type and experimental conditions. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This subcellular localization is crucial for its activity and function .

Preparation Methods

The synthesis of tubulozole involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the formation of a dioxolane ring, which is a key feature of the compound. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of specific catalysts .

Chemical Reactions Analysis

Tubulozole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the formation of deoxygenated compounds .

Scientific Research Applications

Tubulozole has a wide range of scientific research applications. In chemistry, it is used as a model compound to study microtubule dynamics. In biology, it is employed to investigate the role of microtubules in cell division and migration. In medicine, tubulozole is being explored as a potential anticancer agent due to its ability to disrupt microtubule function in cancer cells. Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting microtubules .

Comparison with Similar Compounds

Tubulozole is similar to other microtubule inhibitors, such as colchicine and vinblastine. it has unique properties that make it distinct. For example, tubulozole has a higher affinity for β-tubulin compared to colchicine, which may contribute to its potent anticancer effects. Additionally, tubulozole is less toxic to normal cells, making it a more selective anticancer agent. Other similar compounds include paclitaxel and docetaxel, which also target microtubules but have different mechanisms of action and clinical applications .

References

Properties

CAS No.

84697-22-3

Molecular Formula

C23H23Cl2N3O4S

Molecular Weight

508.4 g/mol

IUPAC Name

ethyl N-[4-[[(2S,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate

InChI

InChI=1S/C23H23Cl2N3O4S/c1-2-30-22(29)27-17-4-6-19(7-5-17)33-13-18-12-31-23(32-18,14-28-10-9-26-15-28)20-8-3-16(24)11-21(20)25/h3-11,15,18H,2,12-14H2,1H3,(H,27,29)/t18-,23+/m0/s1

InChI Key

OGPIBXIQNMQSPY-FDDCHVKYSA-N

Isomeric SMILES

CCOC(=O)NC1=CC=C(C=C1)SC[C@@H]2CO[C@@](O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl

SMILES

CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.Cl

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ethyl (4-(2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethylthio)phenyl)carbamate
R 46846
R-46,846
tubulazole
tubulozole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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